N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) typically involves the reaction of 4-cyanobenzyl chloride with ethanebis(thioamide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of N1,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The cyanophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the cyanophenyl groups.
Scientific Research Applications
N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) involves its interaction with specific molecular targets. The thioamide groups can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects of the compound .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-Bis(2-chlorobenzyl)ethanebis(thioamide): Similar structure but with chlorobenzyl groups instead of cyanophenyl groups.
N~1~,N~2~-Bis(4-dodecylbenzyl)ethanebis(thioamide): Features dodecylbenzyl groups, making it more hydrophobic.
Uniqueness
N~1~,N~2~-Bis(4-cyanophenyl)ethanebis(thioamide) is unique due to its cyanophenyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions and stability .
Properties
CAS No. |
142060-54-6 |
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Molecular Formula |
C16H10N4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N,N'-bis(4-cyanophenyl)ethanedithioamide |
InChI |
InChI=1S/C16H10N4S2/c17-9-11-1-5-13(6-2-11)19-15(21)16(22)20-14-7-3-12(10-18)4-8-14/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
OXOMHQKCBYYVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=S)C(=S)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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